molecular formula C20H20N4O3 B11664019 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664019
M. Wt: 364.4 g/mol
InChI Key: NQJGYGFWTRAZRN-FYJGNVAPSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted at the 3-position with a 4-methoxyphenyl group and an (E)-configured hydrazone moiety at the N'-position derived from 4-ethoxybenzaldehyde. The E-configuration of the hydrazone is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors . The methoxy and ethoxy groups contribute to electronic effects (e.g., resonance donation) and influence solubility and bioavailability .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-8-4-14(5-9-17)13-21-24-20(25)19-12-18(22-23-19)15-6-10-16(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

NQJGYGFWTRAZRN-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-ethoxybenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Electronic and Steric Effects

  • In contrast, the nitro group in 3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide introduces electron-withdrawing effects, which may alter redox properties or reactivity .

Pharmacological Profiles

  • Kinase Inhibition : SKi-178, a close analog, demonstrates potent SK1 inhibition (Ki = 1.3 μM) due to optimized methoxy/dimethoxy substitution, which reduces cytotoxicity while enhancing selectivity . The target compound’s ethoxy group may offer similar advantages but requires empirical validation.
  • Anticancer Activity : Derivatives like (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibit apoptosis induction in A549 lung cancer cells, highlighting the role of halogen substituents in cytotoxicity .

Spectroscopic and Crystallographic Insights

  • Non-Covalent Interactions: Studies on N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide reveal intramolecular hydrogen bonding between the hydrazone NH and pyrazole carbonyl, stabilizing the E-configuration . Similar interactions are expected in the target compound.
  • X-ray Confirmation : The unambiguous E-configuration of imine functionalities in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide underscores the importance of crystallography in validating active conformations .

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activities, including its antitumor, anti-inflammatory, and antimicrobial properties, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C20H20N4O3
  • Molar Mass : 364.4 g/mol
  • CAS Number : 307320-71-4

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. These compounds have shown promising inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor progression.

  • Mechanism of Action :
    • Inhibition of BRAF(V600E) and EGFR pathways.
    • Induction of apoptosis in cancer cells through activation of caspases.
  • Case Study :
    • A study demonstrated that a related pyrazole derivative exhibited IC50 values in the micromolar range against melanoma cells, indicating strong antitumor potential .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism :
    • Suppression of NF-kB signaling pathway.
    • Decrease in the production of TNF-alpha and IL-6.
  • Research Findings :
    • In vitro assays revealed that the compound significantly reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

The antimicrobial effects of this compound have been explored against a range of pathogens.

  • Activity Spectrum :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Demonstrated antifungal activity against common phytopathogens.
  • Quantitative Data :
    • The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the phenyl rings and hydrazone moiety can enhance potency and selectivity.

ModificationEffect on Activity
Addition of methoxy groupsIncreases lipophilicity and cellular uptake
Variation in phenyl substituentsAlters binding affinity to target proteins

Q & A

Q. What are the key steps and optimization strategies for synthesizing N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves:

  • Pyrazole ring formation : Reaction of hydrazine with β-diketones/β-ketoesters under acidic/basic conditions .
  • Substituent introduction : Condensation of intermediates with aldehydes (e.g., 4-ethoxybenzaldehyde) under controlled pH and temperature (60–80°C) to form the hydrazone moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by adjusting solvent polarity and reaction time . Key reagents include halides for substitutions and oxidizing agents (e.g., KMnO₄) for functional group transformations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrazone geometry (E/Z isomerism) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting trace intermediates .

Q. How do the ethoxy and methoxy substituents influence the compound’s reactivity?

  • Methoxy groups : Enhance electron density via resonance, facilitating electrophilic substitutions (e.g., nitration) at the aromatic ring .
  • Ethoxy groups : Increase hydrophobicity, affecting solubility in polar solvents (e.g., DMSO vs. ethanol) . Both groups participate in hydrogen bonding with biological targets, influencing binding affinity .

Advanced Research Questions

Q. What molecular mechanisms underlie the reported biological activities of this compound?

  • Enzyme inhibition : The hydrazone moiety chelates metal ions (e.g., Zn²⁺) in enzyme active sites, disrupting catalytic activity .
  • π-π interactions : The pyrazole and aryl rings stack with aromatic residues in protein binding pockets, observed in molecular docking studies against kinases .
  • Hydrogen bonding : Methoxy/ethoxy groups form bonds with serine or aspartate residues, modulating receptor affinity .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Yield discrepancies : Compare reaction conditions (e.g., reports 65% yield at pH 4 vs. 78% at pH 6 in ) and solvent systems (ethanol vs. DMF) .
  • Bioactivity variability : Use standardized assays (e.g., MTT for cytotoxicity) and validate with orthogonal methods (e.g., SPR for binding kinetics) .
  • Computational validation : Apply Density Functional Theory (DFT) to predict reactivity trends or molecular dynamics simulations to model target interactions .

Q. What computational approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., COX-2, EGFR) with PyMol visualization .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogues .

Q. How does structural variation (e.g., chloro vs. methoxy substituents) impact biological activity?

  • Chlorine substitution : Increases lipophilicity (logP) and enhances membrane permeability but may reduce solubility .
  • Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability in vivo due to slower oxidative demethylation .
  • SAR trends : Pyrazole derivatives with para-substituted aryl groups show 2–3× higher antimicrobial activity compared to ortho-substituted analogues .

Q. What strategies optimize reaction conditions for scale-up without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat management .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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